molecular formula C11H17N B139436 Pyridine, 3-ethyl-4-methyl-5-(1-methylethyl)-(9CI) CAS No. 131666-16-5

Pyridine, 3-ethyl-4-methyl-5-(1-methylethyl)-(9CI)

Cat. No.: B139436
CAS No.: 131666-16-5
M. Wt: 163.26 g/mol
InChI Key: PPMKRYUCHPPYBO-UHFFFAOYSA-N
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Description

Pyridine, 3-ethyl-4-methyl-5-(1-methylethyl)-(9CI) is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom This particular compound is distinguished by its unique substitution pattern, which includes ethyl, isopropyl, and methyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-ethyl-4-methyl-5-(1-methylethyl)-(9CI) can be achieved through various methods, including multistep synthesis involving Friedel-Crafts acylation, reduction, and nitration reactions . The specific conditions for each step, such as the choice of catalysts, solvents, and temperatures, are crucial for optimizing yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure cost-effectiveness and scalability. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 3-ethyl-4-methyl-5-(1-methylethyl)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Pyridine, 3-ethyl-4-methyl-5-(1-methylethyl)-(9CI) has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of Pyridine, 3-ethyl-4-methyl-5-(1-methylethyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Methyl-5-ethylpyridine
  • 4-Methyl-2-ethylpyridine
  • 3-Isopropyl-5-methylpyridine

Comparison: Compared to these similar compounds, Pyridine, 3-ethyl-4-methyl-5-(1-methylethyl)-(9CI) exhibits unique chemical properties due to its specific substitution pattern

Properties

CAS No.

131666-16-5

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

3-ethyl-4-methyl-5-propan-2-ylpyridine

InChI

InChI=1S/C11H17N/c1-5-10-6-12-7-11(8(2)3)9(10)4/h6-8H,5H2,1-4H3

InChI Key

PPMKRYUCHPPYBO-UHFFFAOYSA-N

SMILES

CCC1=CN=CC(=C1C)C(C)C

Canonical SMILES

CCC1=CN=CC(=C1C)C(C)C

Synonyms

Pyridine, 3-ethyl-4-methyl-5-(1-methylethyl)- (9CI)

Origin of Product

United States

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